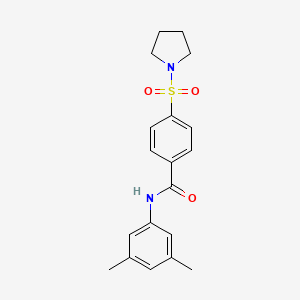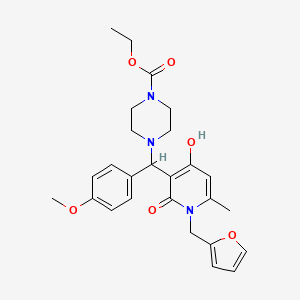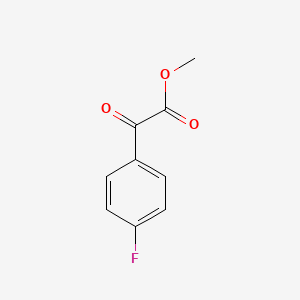
N-(3,5-dimethylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as DPA-714, is a novel ligand that has been developed for imaging the translocator protein (TSPO) in the central nervous system. TSPO is a mitochondrial protein that is expressed in high levels in glial cells and has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DPA-714 has shown promising results in preclinical studies as a potential diagnostic tool for these disorders.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques and Molecular Docking : A study discussed the synthesis of novel benzenesulfonamide derivatives, focusing on chemical reactivity towards different nucleophiles. This research is crucial for understanding the structural modifications and potential biological activities of sulfonamide compounds, including those similar in structure to N-(3,5-dimethylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. The compounds exhibited antitumor activity against specific cell lines, highlighting the importance of structural analysis and docking studies in drug development (Fahim & Shalaby, 2019).
Thermo-responsive Materials : Another study explored the thermo-responsive properties of an aryl-substituted pyrrole derivative, emphasizing the material's fluorescence characteristics at different temperatures. This research demonstrates the potential application of pyrrole derivatives in creating temperature-sensitive materials, suggesting that compounds with similar structures might also possess unique physical properties useful in material science (Han et al., 2013).
Biological Applications
Antitumor Activity : The discovery of novel histone deacetylase inhibitors, such as MGCD0103, showcases the role of benzamide derivatives in cancer treatment. These compounds, structurally related to this compound, demonstrate selective inhibition of specific HDACs, blocking cancer cell proliferation and inducing apoptosis. This highlights the potential of benzamide derivatives in the development of new anticancer therapies (Zhou et al., 2008).
Monoclonal Antibody Production : Research into the effects of chemical compounds on monoclonal antibody production in Chinese hamster ovary cell cultures identified a specific pyrrole derivative that increased production. This study underscores the importance of chemical compounds, including benzamide derivatives, in biotechnological applications and the optimization of therapeutic antibody production (Aki et al., 2021).
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14-11-15(2)13-17(12-14)20-19(22)16-5-7-18(8-6-16)25(23,24)21-9-3-4-10-21/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQORCBWGUXWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2757294.png)


![3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2757303.png)
![[(4Ar,5R,5'S,7R,8R,8aS)-5'-(furan-3-yl)-5-hydroxy-4-(hydroxymethyl)-7-methyl-2'-oxospiro[1,2,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-4a-yl]methyl acetate](/img/structure/B2757304.png)
![N-(3,4-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2757305.png)

![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2757309.png)

![1-[2-(5-Methylpyridin-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2757311.png)


![N-(4-Ethoxyphenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2757315.png)
![Methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B2757316.png)